1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride
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Overview
Description
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride is a chemical compound with the molecular formula C9H18ClN3O It is a derivative of piperidine and diazinane, featuring a piperidin-3-yl group and a diazinan-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride typically involves the reaction of piperidine derivatives with diazinane precursors. One common method includes the reaction of a piperidine derivative with a diazinane compound under controlled conditions, such as specific temperatures and the presence of catalysts . The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and diazinane derivatives, such as:
Piperidine derivatives: These compounds share the piperidine core and may have similar biological activities.
Diazinane derivatives: These compounds feature the diazinane core and may exhibit similar chemical reactivity.
Uniqueness
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride is unique due to its specific combination of piperidine and diazinane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c13-9-11-5-2-6-12(9)8-3-1-4-10-7-8;/h8,10H,1-7H2,(H,11,13);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJJYZJPQYFAIA-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCNC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CCCNC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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